2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide
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Overview
Description
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a methanesulfonamido group attached to a dimethylphenyl ring, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide typically involves the reaction of 2,3-dimethylphenylamine with methanesulfonyl chloride to form the intermediate 2,3-dimethylphenylmethanesulfonamide. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or amides.
Scientific Research Applications
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[N-(2,3-dimethylphenyl)methanesulfonamido]ethyl}propanamide
- (2S)-N-(2,3-dimethylphenyl)-2-[N-(4-methylphenyl)methanesulfonamido]butanamide
- 2-[N-(2,3-dimethylphenyl)methanesulfonamido]-N-{2-[methyl(phenyl)amino]ethyl}acetamide
Uniqueness
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both sulfonamide and amide functionalities allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-phenylacetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-13-8-7-11-16(14(13)2)19(23(3,21)22)12-17(20)18-15-9-5-4-6-10-15/h4-11H,12H2,1-3H3,(H,18,20) |
InChI Key |
URKIJGLICQRLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C)C |
Origin of Product |
United States |
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